molecular formula C18H20N2O5 B5787838 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol

Cat. No. B5787838
M. Wt: 344.4 g/mol
InChI Key: ZDDJLDSZWFYXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol, also known as DNQX, is a synthetic compound that belongs to the class of quinoxalinediones. DNQX is a potent and selective antagonist of ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at the glutamate binding site and prevents the activation of the receptor by endogenous glutamate or exogenous agonists. This results in the inhibition of excitatory neurotransmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the brain regions studied. In general, 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol reduces the amplitude and frequency of excitatory synaptic currents, decreases the excitability of neurons, and suppresses the induction of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol also modulates the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and affects the expression of various genes and proteins involved in neuronal signaling and plasticity.

Advantages and Limitations for Lab Experiments

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol has several advantages as a research tool, including its high potency and selectivity for the AMPA subtype of glutamate receptors, its availability in pure form, and its well-established pharmacology and structure-activity relationship. However, 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol also has some limitations, such as its potential off-target effects on other ion channels or receptors, its short half-life and poor solubility in aqueous solutions, and its potential toxicity and side effects at high concentrations.

Future Directions

There are several future directions for the research on 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol and glutamate receptors. One direction is to develop more selective and potent antagonists of specific subtypes of glutamate receptors, such as the kainate or NMDA subtypes, which have been implicated in various neurological and psychiatric disorders. Another direction is to study the role of glutamate receptors in other brain regions and circuits, such as the cerebellum, basal ganglia, or brainstem, which have different functional and anatomical properties. Additionally, the development of new techniques and tools, such as optogenetics, chemogenetics, or super-resolution microscopy, may provide new insights into the function and regulation of glutamate receptors in health and disease.

Synthesis Methods

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol can be synthesized by the reaction of 2,4-dinitrophenol with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of formaldehyde and a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain pure 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol.

Scientific Research Applications

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol has been widely used as a research tool to study the function of ionotropic glutamate receptors, particularly the AMPA subtype. It has been used in various in vitro and in vivo studies to investigate the role of glutamate receptors in synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol has also been used to study the pharmacology and structure-activity relationship of glutamate receptor antagonists.

properties

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-17-8-12-5-6-19(10-13(12)9-18(17)25-2)11-14-7-15(20(22)23)3-4-16(14)21/h3-4,7-9,21H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDJLDSZWFYXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5425159

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